1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. Its IUPAC name is 1-benzyl-2-methyl-1H-indol-3-yl carbamimidothioate hydroiodide, and it has a molecular formula of C17H18IN3S, with a molecular weight of 423.3 g/mol. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
The synthesis of 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves several key steps:
Technical parameters such as temperature, reaction time, and pH are critical in optimizing yield and purity during synthesis. For instance, maintaining a controlled temperature can prevent side reactions that might occur at elevated temperatures.
The molecular structure of 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide can be described as follows:
The canonical SMILES representation is CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SC(=N)N.I
, providing a detailed depiction of its molecular connectivity.
The chemical reactions involving 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide include:
The mechanism of action for 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide primarily involves its interaction with biological targets at the cellular level:
The applications of 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide are diverse:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7